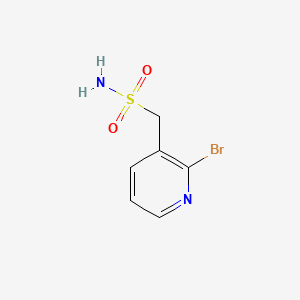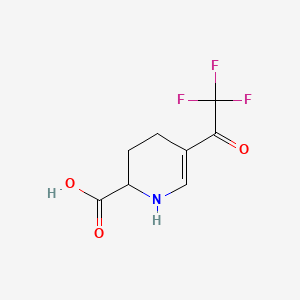![molecular formula C16H28BrN3O B6605553 N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide CAS No. 2241145-49-1](/img/structure/B6605553.png)
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-2-yl)methylmorpholine-4-carboximidamide hydrobromide, also referred to as ADMMH, is a synthetic compound of adamantane and morpholine groups, and is a highly potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are important proteins that regulate cell division and are involved in a variety of diseases. ADMMH has been found to be an effective inhibitor of multiple CDKs, including CDK2, CDK7, and CDK9. ADMMH has been studied for its potential therapeutic applications, and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
ADMMH acts as an inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction, thus inhibiting its activity. In addition, ADMMH has been found to bind to other proteins involved in cell cycle regulation, such as cyclin A and B, and can inhibit the activity of these proteins as well.
Biochemical and Physiological Effects
ADMMH has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. In addition, it has been found to have neuroprotective effects, and can be used to protect neurons from damage caused by neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ADMMH has several advantages for lab experiments. It is a highly potent and selective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, and can be used to study the role of these enzymes in cell cycle regulation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. ADMMH is not water soluble, and thus must be used in an organic solvent. In addition, it can be toxic to cells at high concentrations and must be used with caution.
Future Directions
ADMMH has a great potential for therapeutic applications, and there are a number of future directions that could be explored. These include further research into its anti-cancer and anti-inflammatory effects, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research could be done to explore the role of ADMMH in other biochemical and physiological processes, such as cell differentiation and apoptosis. Finally, further research could be done to explore the potential for ADMMH to be used as a drug delivery system, as it has been found to be an effective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide.
Synthesis Methods
ADMMH is synthesized using a two-step process. The first step involves the reaction of adamantan-2-ylmethylchloride and morpholine, followed by the addition of 4-carboximidamide hydrobromide to the reaction mixture. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and is catalyzed by a base such as triethylamine. The second step involves the deprotection of the adamantane group with a base such as sodium hydroxide. The reaction produces a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
ADMMH has been studied for its potential therapeutic applications. It has been found to be an effective inhibitor of multiple N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, including CDK2, CDK7, and CDK9. In addition, it has been shown to have anti-cancer and anti-inflammatory properties and can be used to treat a variety of cancers, including breast and lung cancers. ADMMH has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
properties
IUPAC Name |
N'-(2-adamantylmethyl)morpholine-4-carboximidamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O.BrH/c17-16(19-1-3-20-4-2-19)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;/h11-15H,1-10H2,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFLVOSUCNABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NCC2C3CC4CC(C3)CC2C4)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)